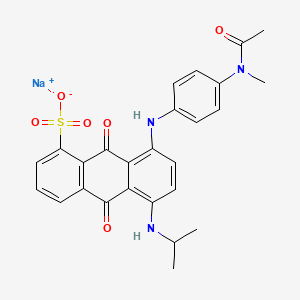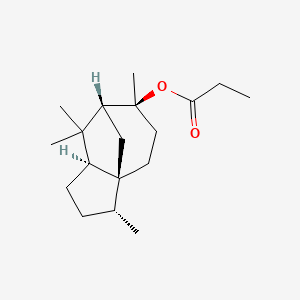
(2R,3R)-2-Amino-3-mercaptobutanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2R,3R)-2-Amino-3-mercaptobutanoic acid is a chiral amino acid derivative with a unique structure that includes both an amino group and a thiol group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2R,3R)-2-Amino-3-mercaptobutanoic acid can be achieved through several methods. One common approach involves the use of chiral starting materials and stereoselective reactions to ensure the correct configuration of the final product. For example, the synthesis may involve the use of chiral auxiliaries or catalysts to induce the desired stereochemistry.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. This may include the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as crystallization and chromatography.
Análisis De Reacciones Químicas
Types of Reactions
(2R,3R)-2-Amino-3-mercaptobutanoic acid undergoes various types of chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The amino group can be reduced to form primary amines.
Substitution: Both the amino and thiol groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide or potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and alkyl halides for substitution reactions. Reaction conditions typically involve controlled temperatures, pH levels, and solvent systems to ensure the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiol group can yield disulfides, while reduction of the amino group can produce primary amines. Substitution reactions can result in various alkylated or acylated derivatives.
Aplicaciones Científicas De Investigación
(2R,3R)-2-Amino-3-mercaptobutanoic acid has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of complex molecules and as a chiral auxiliary in asymmetric synthesis.
Biology: Studied for its role in enzymatic reactions and as a potential inhibitor of certain enzymes.
Medicine: Investigated for its potential therapeutic effects, including its use as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and as a reagent in various industrial processes.
Mecanismo De Acción
The mechanism of action of (2R,3R)-2-Amino-3-mercaptobutanoic acid involves its interaction with specific molecular targets and pathways. The amino and thiol groups can form covalent bonds with target molecules, leading to changes in their structure and function. This compound may also act as a competitive inhibitor of certain enzymes, blocking their activity and affecting metabolic pathways.
Comparación Con Compuestos Similares
Similar Compounds
(2S,3S)-2-Amino-3-mercaptobutanoic acid: A stereoisomer with different spatial arrangement of the amino and thiol groups.
(2R,3R)-2,3-Butanediol: A compound with similar stereochemistry but different functional groups.
(2R,3R)-Tartaric acid: Another chiral compound with similar stereochemistry but different chemical properties.
Uniqueness
(2R,3R)-2-Amino-3-mercaptobutanoic acid is unique due to its combination of amino and thiol groups, which allows it to participate in a wide range of chemical reactions and interact with various molecular targets. Its chiral nature also makes it valuable in asymmetric synthesis and as a model compound for studying stereochemistry.
Propiedades
Número CAS |
43083-51-8 |
|---|---|
Fórmula molecular |
C4H9NO2S |
Peso molecular |
135.19 g/mol |
Nombre IUPAC |
(2R,3R)-2-amino-3-sulfanylbutanoic acid |
InChI |
InChI=1S/C4H9NO2S/c1-2(8)3(5)4(6)7/h2-3,8H,5H2,1H3,(H,6,7)/t2-,3+/m1/s1 |
Clave InChI |
TYEIDAYBPNPVII-GBXIJSLDSA-N |
SMILES isomérico |
C[C@H]([C@@H](C(=O)O)N)S |
SMILES canónico |
CC(C(C(=O)O)N)S |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














![(1R,2R,9R,10R,12R)-12-hydroxy-7,15-diazatetracyclo[7.7.1.02,7.010,15]heptadecan-6-one;perchloric acid](/img/structure/B12732342.png)

